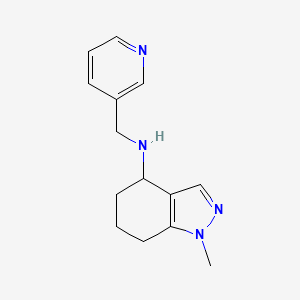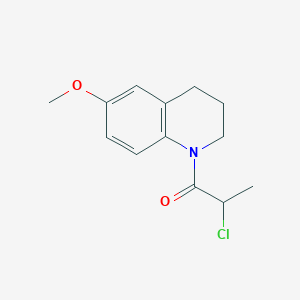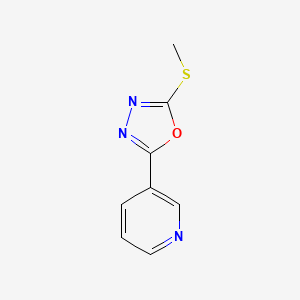![molecular formula C14H21N3O B7540980 1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7540980.png)
1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as 4-Methylpiperazine-1-carboxylic acid 2-(1-oxoethyl)-1-(4-(2-(methylamino)ethyl)phenyl)ethyl ester. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Wirkmechanismus
The mechanism of action of 1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone is not fully understood. However, it is believed to act as a modulator of various neurotransmitters in the brain, including serotonin and dopamine. This may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone in lab experiments is its potential to modulate various neurotransmitters in the brain. This makes it a potential candidate for the development of drugs that target these neurotransmitters. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of drugs that target the serotonin and dopamine receptors using this compound as a lead.
3. Studies to investigate the potential therapeutic effects of this compound in various neurological and psychiatric disorders.
4. Investigation of the potential toxicity of this compound and its derivatives.
5. Development of new methods for the synthesis of this compound and its derivatives.
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the field of pharmacology. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Synthesemethoden
The synthesis of 1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone involves the reaction of 4-(2-(Methylamino)ethyl)phenol with ethyl 4-chloroacetoacetate in the presence of potassium carbonate. The resulting product is then treated with piperazine to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone has been widely used in scientific research for its potential applications in pharmacology. It has been shown to have an affinity for various receptors in the brain, including the serotonin receptor and the dopamine receptor. This makes it a potential candidate for the development of drugs that target these receptors.
Eigenschaften
IUPAC Name |
1-[4-[2-(methylaminomethyl)phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-12(18)16-7-9-17(10-8-16)14-6-4-3-5-13(14)11-15-2/h3-6,15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRPTQAZMCMNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)

![5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540935.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7540942.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7540946.png)


![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)
![N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)

![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
